4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline
Overview
Description
Scientific Research Applications
Genotoxicity and Mutagenicity Studies
4-Nitroquinoline 1-oxide (4NQO), a related compound to 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline, has been extensively used as a positive control in genotoxicity assays due to its known mutagenic and carcinogenic properties. Research by Brüsehafer et al. (2015) reveals that 4NQO's clastogenicity is cell-type dependent and linked to cytotoxicity, length of exposure, and p53 proficiency. This highlights its role in understanding chromosomal damage and gene mutation induction, critical in cancer research and environmental toxicology (Brüsehafer et al., 2015).
Antioxidant and Prooxidant Effects
Liu et al. (2002) studied the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, which are structurally similar to this compound. Their research indicates that these derivatives can act as antioxidants in certain conditions, suggesting potential for developing antioxidant drugs. The study also underlines the importance of molecular structure and distribution status in determining the antioxidant/prooxidant effect (Liu et al., 2002).
Cancer Therapeutics
The research by Liu et al. (2014) on the synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives, including those with fluoro groups, demonstrates their effectiveness as c-Met kinase inhibitors. This is particularly significant in the context of cancer treatment, as these compounds displayed potent cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Liu et al., 2014).
Fluorescence Applications
Motyka et al. (2011) explored the fluorescence properties of certain 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which are related to this compound. Their findings suggest potential applications of these compounds as molecular fluorescent probes, valuable in various biochemical and medical diagnostic applications (Motyka et al., 2011).
Synthetic Routes and Drug Development
The synthesis of cabozantinib, involving intermediates related to this compound, as discussed by Fang et al. (2019), is a pivotal aspect of pharmaceutical chemistry. This research contributes to the development of effective methodologies for synthesizing complex therapeutic agents (Fang et al., 2019).
Properties
IUPAC Name |
4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-15(11)25-10-3-4-14(20(21)22)12(18)7-10/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARAYNGFAURGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227667 | |
Record name | 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228559-87-3 | |
Record name | 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=228559-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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